molecular formula C15H20ClFN2O2 B4756334 2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B4756334
M. Wt: 314.78 g/mol
InChI Key: IDVLYALDIUWPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, also known as CFPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.

Mechanism of Action

2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide works by inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a key role in the regulation of various physiological processes, including mood, attention, and arousal. By blocking the reuptake of norepinephrine, 2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide increases its levels in the brain, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects, including increased levels of norepinephrine and dopamine in the brain, improved cognitive function, and enhanced memory consolidation. It has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is its potency and selectivity as a norepinephrine transporter inhibitor. This makes it a valuable tool for studying the role of norepinephrine in different physiological and pathological conditions. However, one of the limitations of 2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is its relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, including its potential applications in the treatment of mood disorders, its effects on other neurotransmitters and physiological processes, and its potential as a tool for studying the role of norepinephrine in different conditions. Additionally, further research is needed to explore the potential side effects and safety of 2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in humans.

Scientific Research Applications

2-(3-chloro-4-fluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been extensively studied for its potential applications in scientific research. One of its main uses is in the field of neuroscience, where it has been shown to be a potent and selective inhibitor of the norepinephrine transporter. This makes it a valuable tool for studying the role of norepinephrine in different physiological and pathological conditions.

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-2-19-7-5-11(6-8-19)18-15(20)10-21-12-3-4-14(17)13(16)9-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVLYALDIUWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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